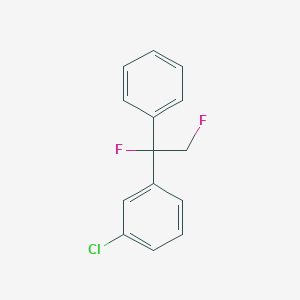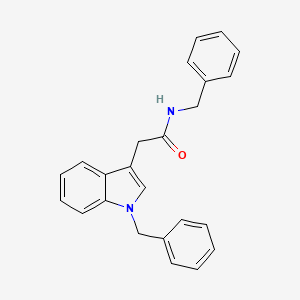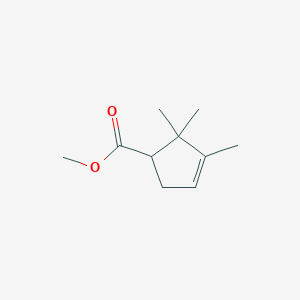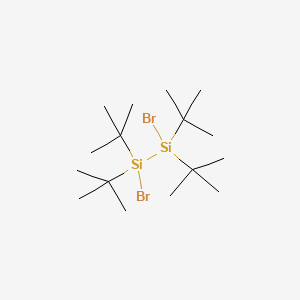
1-Oxacycloicosan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxacycloicosan-2-one is a cyclic organic compound with the molecular formula C₁₉H₃₆O₂. It is a member of the lactone family, which are cyclic esters formed by the intramolecular esterification of hydroxy acids. This compound is characterized by its large ring structure, which consists of 19 carbon atoms and one oxygen atom, forming a 20-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oxacycloicosan-2-one can be synthesized through various methods, including:
Intramolecular Esterification: This method involves the cyclization of a long-chain hydroxy acid under acidic conditions to form the lactone ring. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the cyclization process.
Ring-Closing Metathesis: This method uses a metathesis catalyst, such as Grubbs’ catalyst, to induce the formation of the large ring structure from a suitable diene precursor. The reaction is typically carried out under an inert atmosphere and at moderate temperatures.
Industrial Production Methods: Industrial production of this compound often involves the optimization of the above synthetic routes to achieve high yields and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by passing the reactants through a series of reactors under controlled conditions. This approach can improve reaction efficiency and scalability.
Purification Techniques: After synthesis, the compound is typically purified using techniques such as distillation, recrystallization, or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxacycloicosan-2-one undergoes various chemical reactions, including:
Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding diol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Commonly performed using lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Hydrolysis: Yields the corresponding hydroxy acid.
Reduction: Produces the corresponding diol.
Substitution: Forms various substituted lactones depending on the nucleophile used.
Applications De Recherche Scientifique
1-Oxacycloicosan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
1-Oxacycloicosan-2-one can be compared with other similar lactones, such as:
1-Oxacyclododecan-2-one: A smaller ring lactone with a 12-membered ring structure.
1-Oxacyclohexadecan-2-one: A medium-sized ring lactone with a 16-membered ring structure.
Uniqueness:
Ring Size: The 20-membered ring structure of this compound is relatively rare and provides unique chemical and physical properties.
Reactivity: The large ring size can influence the compound’s reactivity and stability, making it suitable for specific applications that smaller or medium-sized lactones may not be able to achieve.
Comparaison Avec Des Composés Similaires
- 1-Oxacyclododecan-2-one
- 1-Oxacyclohexadecan-2-one
- 1-Oxacyclooctadecan-2-one
Propriétés
Numéro CAS |
58296-53-0 |
|---|---|
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
oxacycloicosan-2-one |
InChI |
InChI=1S/C19H36O2/c20-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-21-19/h1-18H2 |
Clé InChI |
DMTIRDVFWSCBDS-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCCCCOC(=O)CCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


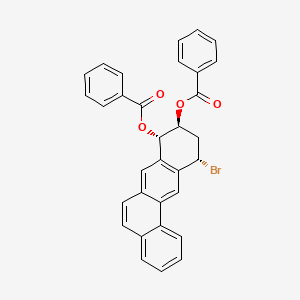


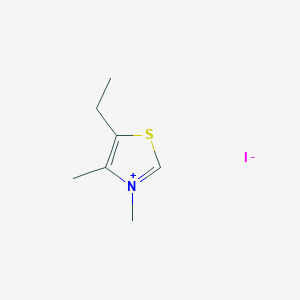

![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
